3-(Thiazolidine-3-carbonyl)benzoic acid
Overview
Description
3-(Thiazolidine-3-carbonyl)benzoic acid is a chemical compound that belongs to the class of thiazolidine derivatives. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound features a thiazolidine ring attached to a benzoic acid moiety, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Multicomponent Reactions: One common synthetic route involves multicomponent reactions where this compound can be synthesized by reacting appropriate starting materials such as thiazolidine, benzaldehyde, and a carboxylic acid derivative under specific conditions.
Click Reactions: Another approach is the use of click chemistry, which involves the reaction of 1,2-aminothiols with aldehydes to form thiazolidine derivatives. This method is efficient and stable under physiological conditions.
Green Chemistry: Recent advancements have focused on green chemistry approaches to improve the selectivity, purity, and yield of the compound while minimizing environmental impact.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the synthetic routes mentioned above. Large-scale reactors and optimized reaction conditions are employed to ensure consistent quality and high yield. Continuous flow chemistry and automated systems are often used to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Nucleophiles like amines or alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Substituted thiazolidines or other heterocyclic compounds.
Scientific Research Applications
3-(Thiazolidine-3-carbonyl)benzoic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity, such as antimicrobial, anticonvulsant, and antioxidant properties.
Medicine: Thiazolidine derivatives are explored for their potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and catalysts, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 3-(Thiazolidine-3-carbonyl)benzoic acid exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to biological responses.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
3-(Thiazolidine-3-carbonyl)benzoic acid is compared with other similar compounds to highlight its uniqueness:
Thiazolidinediones (TZDs): These are derivatives of thiazolidine with a carbonyl group in the 4-position and are used in the treatment of diabetes mellitus type 2.
Rhodanines: These compounds feature one carbonyl and one thiocarbonyl group and exhibit various biological activities.
Other Thiazolidine Derivatives: These compounds share the thiazolidine core but differ in their substituents and functional groups, leading to diverse biological and chemical properties.
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Properties
IUPAC Name |
3-(1,3-thiazolidine-3-carbonyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c13-10(12-4-5-16-7-12)8-2-1-3-9(6-8)11(14)15/h1-3,6H,4-5,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAUHWRNSREJBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C(=O)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265885 | |
Record name | Benzoic acid, 3-(3-thiazolidinylcarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095383-98-3 | |
Record name | Benzoic acid, 3-(3-thiazolidinylcarbonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2095383-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-(3-thiazolidinylcarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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